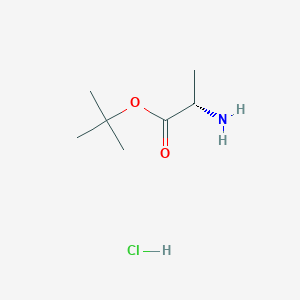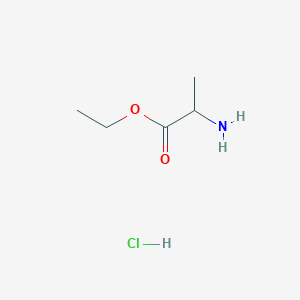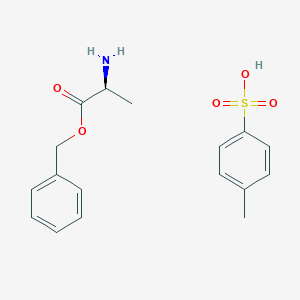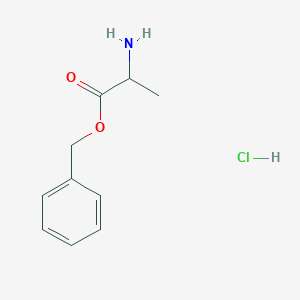
H-Tyr-AMC
Vue d'ensemble
Description
L-Tyrosine 7-amido-4-methylcoumarin is used as an AMC fluorogenic substrate . It is used in various aminopeptidase assays .
Molecular Structure Analysis
The molecular formula of L-Tyrosine 7-amido-4-methylcoumarin is C19H18N2O4 . Its molecular weight is 338.36 . The SMILES string representation isCC1=CC(=O)Oc2cc(NC(=O)C@@HCc3ccc(O)cc3)ccc12 . Chemical Reactions Analysis
L-Tyrosine 7-amido-4-methylcoumarin is used as a substrate in various aminopeptidase assays . After protease hydrolysis, it releases a strongly fluorescent AMC group, which can be easily detected .Physical And Chemical Properties Analysis
L-Tyrosine 7-amido-4-methylcoumarin is a powder that is soluble in 80% acetic acid at a concentration of 50 mg/mL, producing a clear to slightly hazy, faintly yellow solution . It should be stored at -20°C .Applications De Recherche Scientifique
Modification des protéines et des peptides
H-Tyr-AMC: joue un rôle crucial dans la modification sélective des protéines et des peptides au niveau des résidus de tyrosine. Ce processus est essentiel pour comprendre la fonction et l'interaction des protéines, car la tyrosine se retrouve souvent dans les sites actifs des enzymes et est impliquée dans les interactions protéine-ligand . La modification peut inclure des processus tels que la glycosylation, la nitration, l'oxydation et la phosphorylation, qui sont importants dans l'étude des maladies humaines telles que la maladie d'Alzheimer et le cancer .
Optimisation des médicaments
La capacité du composé à modifier sélectivement les résidus de tyrosine en fait un outil précieux dans l'optimisation des médicaments. En modifiant les propriétés des peptides et des protéines, les chercheurs peuvent améliorer l'efficacité, la spécificité et la stabilité des agents thérapeutiques .
Administration ciblée de médicaments
This compound: peut être utilisé pour créer des peptides et des protéines avec des affinités de liaison spécifiques, ce qui est essentiel pour les systèmes d'administration ciblée de médicaments. Ces systèmes visent à délivrer les médicaments directement au site d'action, minimisant les effets secondaires et améliorant les résultats du traitement .
Développement de biomatériaux
Les capacités de modification sélective de This compound s'étendent également au développement de biomatériaux. Il peut être utilisé pour créer des matériaux ayant des propriétés spécifiques pour une utilisation en génie tissulaire et en médecine régénérative .
Protéomique
En protéomique, This compound est utilisé pour le clivage et l'analyse sélectifs des protéines. Cela aide à l'identification et à la quantification des protéines, ainsi qu'à l'étude de leur structure et de leur fonction .
Génie tissulaire
This compound: contribue à la fabrication d'hydrogels avec une large gamme de propriétés biophysiques, qui sont cruciales pour les applications de génie tissulaire. Ces hydrogels peuvent soutenir la croissance cellulaire et sont compatibles avec les cellules souches mésenchymateuses humaines, fournissant une matrice pour la régénération tissulaire .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of H-Tyr-AMC is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a critical role in maintaining cellular homeostasis by controlling the degradation of key proteins involved in cell cycle regulation .
Mode of Action
This compound acts as a fluorogenic substrate for various aminopeptidases . Upon hydrolysis by these enzymes, this compound releases a strongly fluorescent group, 7-amido-4-methylcoumarin (AMC), which can be easily detected . This property makes this compound a useful tool for studying the activity of aminopeptidases and the proteasome .
Biochemical Pathways
The interaction of this compound with the proteasome affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells . By inhibiting the proteasome, this compound can alter the degradation of proteins, affecting various cellular processes, including cell cycle progression .
Pharmacokinetics
The compound is soluble in 80% acetic acid , suggesting it may have good bioavailability.
Result of Action
The inhibition of the proteasome by this compound can lead to the accumulation of proteins that are normally degraded. This can result in altered cellular expression of key cell cycle regulatory proteins . For example, the study by Tadlock et al. found that growth inhibition by TGF-β decreases a specific proteasomal activity, resulting in increased expression of the cyclin-dependent kinase inhibitor p27KIP1 .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. The compound is stable at -20°C , and its solubility can be affected by the acidity of the environment . .
Analyse Biochimique
Biochemical Properties
H-Tyr-AMC interacts with various enzymes, proteins, and other biomolecules. For instance, it is reversibly bound to Sephadex G-100 and is hydrolyzed by protease enzymes in an acidic environment . This interaction results in the generation of an AMC chromatographic peak, which is crucial for studying the activity of these enzymes .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in enzymatic reactions. For example, in the presence of transforming growth factor, this compound selectively decreases the hydrolysis of the proteasomal substrate Cbz-Leu-Leu-Leu-7-amido-4-methylcoumarin (z-LLL-AMC) in a concentration-dependent manner . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is involved in the inhibition of proteasomal activity via an HSP90-independent mechanism that may involve oxidative inactivation or modulation of proteasomal subunit composition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it is known to be hydrolyzed by protease enzymes in an acidic environment, generating an AMC chromatographic peak . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it is a part of the tyrosine metabolism pathway, serving as a starting point for the production of a variety of structurally diverse natural compounds in plants .
Transport and Distribution
It is known to be reversibly bound to Sephadex G-100 , suggesting that it may interact with transporters or binding proteins.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGJYQDVMUOJLU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428633 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94099-57-7 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















